molecular formula C3H6ClNO B146405 3-Chloropropionamide CAS No. 5875-24-1

3-Chloropropionamide

Cat. No.: B146405
CAS No.: 5875-24-1
M. Wt: 107.54 g/mol
InChI Key: JQDXZJYAUSVHDH-UHFFFAOYSA-N
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Description

3-Chloropropionamide is an organic compound with the molecular formula C3H6ClNO. It is a chlorinated derivative of propionamide and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a chlorine atom attached to the third carbon of the propionamide chain, giving it unique chemical properties.

Scientific Research Applications

3-Chloropropionamide has several applications in scientific research:

Mechanism of Action

Mode of Action

The mode of action of 3-Chloropropionamide is currently unknown. It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to confirm this and to understand the specifics of these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its target sites of action .

Result of Action

The molecular and cellular effects of This compound Given the lack of information on its targets and mode of action, it’s challenging to predict its potential effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropionamide can be synthesized through the reaction of propionamide with chlorine or chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the propionamide.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of propionamide using hydrogen chloride gas in the presence of a catalyst. The reaction is carried out at elevated temperatures, and the product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropionamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxypropionamide.

    Reduction Reactions: The compound can be reduced to form propionamide by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield 3-chloropropionic acid.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

Comparison with Similar Compounds

    3-Bromopropionamide: Similar structure but with a bromine atom instead of chlorine.

    3-Hydroxypropionamide: Hydroxyl group instead of chlorine.

    3-Chloropropionic acid: Carboxylic acid group instead of amide.

Comparison: 3-Chloropropionamide is unique due to its specific reactivity profile, particularly its ability to undergo substitution reactions with nucleophiles. Compared to 3-Bromopropionamide, it is less reactive due to the lower electronegativity of chlorine. Compared to 3-Hydroxypropionamide, it has different solubility and reactivity characteristics. 3-Chloropropionic acid, on the other hand, has different acidic properties and is used in different types of chemical reactions .

Properties

IUPAC Name

3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDXZJYAUSVHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974269
Record name 3-Chloropropanimidic acid
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Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5875-24-1
Record name 3-Chloropropanamide
Source CAS Common Chemistry
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Record name 3-Chloropropionamide
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Record name Propanamide, 3-chloro-
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Record name 3-Chloropropanimidic acid
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Record name 3-chloropropionamide
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Record name 3-CHLOROPROPIONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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